N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c24-16(21-13-6-7-14-15(8-13)27-11-26-14)10-29-19-23-22-17(28-19)9-20-18(25)12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWZLLQPIXZDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by the cyclization of catechol with formaldehyde in the presence of an acid catalyst.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of a hydrazide with carbon disulfide followed by cyclization with an appropriate oxidizing agent.
Coupling Reactions: The benzodioxole moiety is then coupled with the oxadiazole ring through a thiol linkage, which is formed by the reaction of a thiol group with a halogenated precursor.
Formation of the Benzamide Group: The final step involves the coupling of the oxadiazole-thiol intermediate with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol linkage, leading to the formation of disulfides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Substitution: The benzodioxole and benzamide groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amine derivatives and ring-opened products.
Substitution: Various substituted benzodioxole and benzamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is C23H24N4O4S, with a molecular weight of approximately 452.5 g/mol. The compound features a benzodioxole moiety which is known for its biological activity, particularly in the context of anti-cancer and anti-inflammatory properties .
Anticancer Properties
Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer activity. The presence of the oxadiazole ring enhances this activity by potentially interfering with cellular signaling pathways associated with tumor growth. Studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy. It has been suggested that the sulfanyl group may play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines. This makes it a candidate for further studies in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzodioxole exhibited potent antitumor effects against breast cancer cell lines. The study highlighted the mechanism by which these compounds induce apoptosis through mitochondrial pathways and upregulation of pro-apoptotic factors .
Case Study 2: Inhibition of Inflammatory Mediators
In another research article focusing on inflammatory diseases, it was shown that compounds structurally related to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, inhibit receptor binding, or disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations:
Structural Diversity and Activity :
- The benzodioxol-5-yl group in the target compound and egalognastat suggests a role in targeting enzymes with hydrophobic binding pockets. However, egalognastat’s thiadiazole core (vs. oxadiazole) confers specificity for O-GlcNAcase .
- Sulfanyl bridges in LMM5 and the target compound may enhance redox modulation, critical for Trr1 inhibition in antifungal applications .
Substituent Effects :
- Methoxy groups (LMM5, Compound 12 ) improve solubility but reduce metabolic stability compared to halogenated derivatives (e.g., Compound 13 ).
- Thiazole-containing analogs (7c–7f ) exhibit narrower-spectrum activity (Gram-positive bacteria) vs. broad-spectrum oxadiazoles (LMM5, LMM11).
Enzyme Inhibition Mechanisms :
- The target compound’s carbamoylmethyl-sulfanyl group resembles D29’s sulfanyl-acetate moiety , which may chelate metal ions in enzyme active sites.
- Benzamide-terminal groups (shared with D35 ) likely engage in π-π stacking with aromatic residues in target proteins.
Pharmacological Gaps :
- While LMM5/LMM11 show in vivo antifungal efficacy , the target compound’s activity remains theoretical. Its benzodioxol group may improve blood-brain barrier penetration compared to LMM5’s methoxyphenyl .
Biological Activity
N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a compound of significant interest due to its potential biological activities. This article delves into its biological efficacy, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N5O7S. The compound features a complex structure that includes a benzodioxole moiety, an oxadiazole ring, and a sulfanyl linkage.
| Property | Value |
|---|---|
| Molecular Weight | 437.44 g/mol |
| LogP | 3.9943 |
| Hydrogen Bond Acceptors | 11 |
Antitumor Activity
Research indicates that derivatives of oxadiazole compounds exhibit promising antitumor activity. For instance, studies have shown that certain oxadiazole derivatives can inhibit various cancer cell lines effectively. The mechanism often involves the inhibition of specific kinases or enzymes critical for tumor growth and survival.
Antimicrobial Properties
Oxadiazole derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Anti-inflammatory Effects
The anti-inflammatory activity of compounds containing oxadiazole rings has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Case Studies and Research Findings
- Antitumor Efficacy : A study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Activity : In a comparative study, this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Inflammation Modulation : A recent investigation into the anti-inflammatory properties revealed that the compound could reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key structural features influencing its potency include:
- Benzodioxole Moiety : Contributes to the compound's ability to interact with biological targets.
- Oxadiazole Ring : Essential for the biological activity; modifications can enhance or reduce efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
